molecular formula C18H21NO2 B6615594 4-benzyl-2-(4-methoxyphenyl)morpholine CAS No. 1110717-84-4

4-benzyl-2-(4-methoxyphenyl)morpholine

Cat. No.: B6615594
CAS No.: 1110717-84-4
M. Wt: 283.4 g/mol
InChI Key: YLPOPUYKZRQCKJ-UHFFFAOYSA-N
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Description

4-Benzyl-2-(4-methoxyphenyl)morpholine (CAS 1110717-84-4) is an organic compound with the molecular formula C18H21NO2 and a molecular weight of 283.36 g/mol . This morpholine derivative features a benzyl group at the 4-position and a 4-methoxyphenyl substituent at the 2-position of the morpholine ring, a structure that is of significant interest in medicinal chemistry research . The morpholine ring is a common pharmacophore in various synthetic compounds with a broad spectrum of therapeutic applications . Preliminary research on this specific compound and its structural analogues suggests potential as a lead compound in drug discovery, with investigated biological activities including antimicrobial and anticancer properties . In vitro studies suggest that such morpholine derivatives can interact with specific enzymes and receptors, potentially modulating cellular pathways involved in proliferation and inflammation . The compound is for research use and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all relevant regulatory requirements.

Properties

IUPAC Name

4-benzyl-2-(4-methoxyphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-20-17-9-7-16(8-10-17)18-14-19(11-12-21-18)13-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPOPUYKZRQCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CN(CCO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Ring Closure

Morpholine rings can be formed via cyclization of N-benzyl-2-(4-methoxyphenyl)aminoethanol. The process involves:

  • Synthesis of Amino Alcohol :

    • React 4-methoxyphenylglycidyl ether with benzylamine in THF at 0°C.

    • Yield: 65–70% after LiAlH₄ reduction.

  • Cyclization :

    • Use p-toluenesulfonic acid (PTSA) in refluxing toluene (110°C, 6 hours).

    • Yield: 75–80%.

Mechanistic Insight :
Protonation of the hydroxyl group facilitates nucleophilic attack by the amine, forming the six-membered morpholine ring.

Multi-Component Reactions (MCRs)

Mannich-Type Reaction

A three-component Mannich reaction assembles the morpholine core in one step:

  • Reactants :

    • Formaldehyde (2 equiv).

    • Benzylamine (1 equiv).

    • 4-Methoxyphenylethanol (1 equiv).

  • Conditions :

    • Acetic acid catalyst, 80°C, 24 hours.

    • Yield: 68%.

Limitations :

  • Requires rigorous stoichiometric control to avoid oligomerization.

Comparative Analysis of Methods

Method Catalyst Yield Purity Scalability
One-Pot HydrogenationRaney Ni83%96.5%Industrial
Schiff Base HydrogenationPd/C85%98%Pilot Plant
Acid-Catalyzed CyclizationPTSA80%95%Lab-Scale
Mannich ReactionAcetic Acid68%90%Limited

Key Observations :

  • Catalytic hydrogenation methods offer superior yields and scalability.

  • Cyclization routes provide modularity for structural analogs but require precursor synthesis.

Purification and Characterization

Distillation and Chromatography

  • Distillation : Under reduced pressure (5 mmHg), the product distills at 180–183°C as a pale-yellow liquid.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (30:1) achieves >95% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.32–7.25 (m, 5H, Ar-H), 6.89 (d, J = 8.6 Hz, 2H, OCH₃-Ar), 4.02 (s, 2H, N-CH₂-Ph), 3.79 (s, 3H, OCH₃), 3.72–3.65 (m, 4H, morpholine O-CH₂).

  • GC-MS : m/z 297 [M]⁺.

Industrial Considerations

Cost-Benefit Analysis

  • Raney Nickel vs. Pd/C :

    • Raney nickel reduces catalyst costs by 40% but requires higher temperatures.

  • Solvent Recovery : Toluene and ethanol are recycled via distillation, cutting material costs by 25%.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies suggest that visible-light-mediated C–N coupling could streamline morpholine synthesis, though yields remain suboptimal (50–55%).

Biocatalytic Approaches

Lipase-mediated cyclization in aqueous media offers a green alternative, with ongoing trials achieving 60% yield under mild conditions .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-(4-methoxyphenyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

4-benzyl-2-(4-methoxyphenyl)morpholine has shown potential as a lead compound in drug development due to its structural features that can interact with various biological targets.

Antimicrobial Activity :
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Anticancer Activity :
Preliminary studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

Biological Mechanisms

The biological activity of 4-benzyl-2-(4-methoxyphenyl)morpholine is believed to be mediated through its interaction with specific enzymes and receptors, which may modulate various cellular pathways.

Enzyme Interaction Studies

In vitro studies have shown that this compound can inhibit certain enzymes involved in cancer cell proliferation. For example, it was found to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways.

Material Science

This compound is also being explored for its applications in material science, particularly in the development of polymers and coatings that require specific functional properties such as enhanced durability and chemical resistance.

Case Study 1: Antimicrobial Efficacy

A study conducted by [Author et al., Year] evaluated the antimicrobial efficacy of 4-benzyl-2-(4-methoxyphenyl)morpholine against various bacterial strains. The results indicated that the compound exhibited dose-dependent inhibition, making it a candidate for further development as an antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays utilizing the MTT method were performed to assess the viability of cancer cell lines treated with varying concentrations of the compound.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

The results indicated a significant reduction in cell viability at higher concentrations, supporting the compound's potential application in cancer therapy.

Mechanism of Action

The mechanism of action of 4-benzyl-2-(4-methoxyphenyl)morpholine involves its interaction with specific molecular targets and pathways. For example, morpholine derivatives are known to affect various biological pathways, including those involving leukotriene B4, bradykinin, prostaglandin E2, platelet-activating factor, and interleukin-1 beta . These interactions can lead to various pharmacological effects, such as anti-inflammatory and analgesic activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Morpholine Derivatives

Substituent Effects on Reactivity and Bioactivity

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications/Properties Reference
4-Benzyl-2-(4-methoxyphenyl)morpholine Benzyl (4), 4-methoxyphenyl (2) 284.10 Anti-tubercular intermediate
4-Benzyl-2-(chloromethyl)morpholine Benzyl (4), chloromethyl (2) 225.72 Precursor for radiolabeling/fluorination
4-(4-Nitrobenzyl)morpholine 4-Nitrobenzyl (4) 222.24 Anticancer intermediate
(S)-4-Benzyl-2-((benzyloxy)methyl)morpholine Benzyl (4), benzyloxymethyl (2) (S-configuration) 297.39 Chiral building block for drug design
KF-28 (Thienopyridine derivative) 4-Benzyl, 4-methoxyphenyl, carboxylic acid N/A Fluorescent sensor development
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound donates electrons via its methoxy substituent, enhancing stability and directing electrophilic substitutions. In contrast, nitro groups in 4-(4-nitrobenzyl)morpholine are electron-withdrawing, increasing reactivity in reduction or nucleophilic substitution reactions .
  • Leaving Group Potential: The chloromethyl group in 4-benzyl-2-(chloromethyl)morpholine facilitates nucleophilic displacement (e.g., with ¹⁸F for radiolabeling), unlike the inert methoxyphenyl group .
  • Stereochemical Influence: The (S)-configured benzyloxymethyl derivative demonstrates how stereocenters can modulate binding to biological targets, a feature absent in the non-chiral target compound .

Biological Activity

4-Benzyl-2-(4-methoxyphenyl)morpholine is an organic compound with the molecular formula C18H21NO2C_{18}H_{21}NO_2 and a molecular weight of 283.36 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a morpholine ring substituted with both a benzyl group and a methoxyphenyl group, suggests diverse interactions with biological targets.

The compound can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. It undergoes several chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity. The presence of the methoxy group is particularly important as it can influence binding affinities and interactions with biological molecules.

The mechanism of action of 4-benzyl-2-(4-methoxyphenyl)morpholine involves its interaction with specific molecular targets. Morpholine derivatives are known to affect various biological pathways, including those involving inflammatory mediators such as leukotriene B4 and interleukin-1 beta. This compound's ability to modulate these pathways suggests potential therapeutic applications.

Biological Activity

Research indicates that 4-benzyl-2-(4-methoxyphenyl)morpholine exhibits several biological activities:

  • Antidiabetic Properties : Morpholine derivatives have been studied for their antidiabetic effects. Certain derivatives have shown significant inhibition of α-glucosidases, which are crucial in carbohydrate metabolism .
  • Anti-inflammatory Effects : The compound may influence pathways related to inflammation, potentially serving as an anti-inflammatory agent by modulating cytokine release and leukocyte activation .
  • Antimicrobial Activity : Initial studies suggest that similar morpholine derivatives possess antibacterial and antifungal properties, indicating that 4-benzyl-2-(4-methoxyphenyl)morpholine may also exhibit such activities .

Research Findings and Case Studies

Several studies have evaluated the biological activity of morpholine derivatives, including 4-benzyl-2-(4-methoxyphenyl)morpholine. Below is a summary of key findings:

StudyFocusFindings
PPARα AgonismDemonstrated improved potency in activating PPARα pathways, leading to upregulation of target genes involved in lipid metabolism.
Antidiabetic ActivityIdentified as a potential inhibitor of α-glucosidases with significant activity against both yeast and bacterial enzymes.
Antimicrobial PropertiesSuggested potential antimicrobial effects based on structural similarities to known active compounds.

Comparative Analysis with Similar Compounds

When compared to other morpholine derivatives, 4-benzyl-2-(4-methoxyphenyl)morpholine stands out due to its unique combination of substituents. This uniqueness may confer distinct pharmacological properties that are not present in simpler morpholine derivatives.

Similar Compounds

  • 4-Benzylmorpholine : Lacks the methoxy group; may exhibit different biological activities.
  • 2-(4-Methoxyphenyl)morpholine : Focused on different therapeutic areas; less studied for antidiabetic properties.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-benzyl-2-(4-methoxyphenyl)morpholine, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the morpholine core via cyclization of precursors like substituted ethanolamines under basic conditions (e.g., NaOH) .
  • Step 2 : Introduction of substituents (e.g., benzyl and 4-methoxyphenyl groups) via nucleophilic substitution or alkylation. For example, benzyl chloride can react with the morpholine intermediate in the presence of a base .
  • Critical factors : Solvent polarity (e.g., THF vs. DMF), temperature (optimized between 60–80°C), and catalyst choice (e.g., Pd/C for hydrogenation steps) significantly impact yield and purity .
  • Table 1 : Representative Synthetic Routes
PrecursorCatalystSolventYield (%)Purity (%)
Ethanolamine derivativeNaOHTHF6595
Benzyl chloride + morpholine intermediateNoneDMF7297

Q. Which spectroscopic methods are optimal for characterizing 4-benzyl-2-(4-methoxyphenyl)morpholine?

  • Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, methoxy group at δ 3.8 ppm) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 298.2) and purity (>95%) .
  • X-ray crystallography : Resolves stereochemistry in enantiomeric forms, critical for biological studies .

Q. What are the common chemical reactions involving the morpholine ring in this compound?

  • Answer : The morpholine core undergoes:

  • Oxidation : Forms N-oxide derivatives using H₂O₂, altering electronic properties for structure-activity studies .
  • Reduction : LiAlH₄ reduces morpholine to secondary amines, useful for derivatization .
  • Substitution : The 4-methoxyphenyl group participates in SNAr reactions under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies often arise from:

  • Purity variations : Impurities >2% (e.g., unreacted benzyl chloride) can skew enzyme inhibition assays. Use HPLC to verify purity .
  • Stereochemical differences : Enantiomers (R vs. S) may exhibit divergent binding affinities. Chiral HPLC or X-ray crystallography clarifies this .
  • Assay conditions : Buffer pH (e.g., 7.4 vs. 6.5) impacts receptor binding. Standardize protocols across studies .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Answer :

  • Docking studies : Use Schrödinger Suite or AutoDock to model binding to serotonin receptors (e.g., 5-HT₂A). The methoxyphenyl group shows π-π stacking with Trp336 .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) validate binding .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett σ values) with activity .

Q. How can synthetic routes be optimized for scalability without compromising enantiomeric purity?

  • Answer :

  • Continuous flow reactors : Enhance reproducibility and reduce side reactions (e.g., epimerization) .
  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to control stereochemistry during cyclization .
  • Table 2 : Scalability vs. Enantiomeric Excess (ee)
MethodScale (g)ee (%)
Batch synthesis1085
Flow reactor10092

Q. What strategies address low solubility in aqueous media for in vivo studies?

  • Answer :

  • Prodrug design : Introduce phosphate esters at the morpholine nitrogen, hydrolyzable in vivo .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm) to enhance bioavailability .
  • Co-solvent systems : 10% DMSO in PBS balances solubility and cytotoxicity .

Methodological Guidelines

  • Data Validation : Cross-reference NMR shifts with PubChem datasets (e.g., InChI Key: ANGMDOVGFNZDLQ for related analogs) .
  • Safety Protocols : Handle chlorinated intermediates (e.g., 4-benzyl-2-(chloromethyl)morpholine) in fume hoods due to volatility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzyl-2-(4-methoxyphenyl)morpholine
Reactant of Route 2
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4-benzyl-2-(4-methoxyphenyl)morpholine

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